2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide
Description
Historical Development of Oxazole-Pyrazole Hybrid Molecules
The synthesis of oxazole-pyrazole hybrids traces its origins to foundational work in the late 19th and early 20th centuries. Emil Fischer’s pioneering oxazole synthesis in 1896 established protocols for constructing five-membered heterocycles with oxygen and nitrogen atoms. Parallel developments in pyrazole chemistry, notably Ludwig Knorr’s 1883 synthesis of pyrazole derivatives from β-diketones and hydrazines, laid the groundwork for combining these systems. Early efforts focused on simple derivatives, but by the mid-20th century, advances in cyclocondensation and cross-coupling reactions enabled the assembly of complex hybrids.
A pivotal innovation emerged with the Bredereck reaction, which facilitated the synthesis of 2,4-disubstituted oxazoles from α-haloketones and amides. This method proved adaptable for introducing pyrazole subunits via hydrazine derivatives, as demonstrated in the synthesis of pyrazole-oxadiazole hybrids through sequential reactions involving trifluoromethyl acetophenone and substituted benzoic acids. Modern iterations employ hypervalent iodine reagents under transition-metal-free conditions to achieve regioselective trifluoromethylation, as seen in the preparation of 3-trifluoromethylpyrazoles from acetylenic ketones. These historical advancements directly informed the synthetic pathway for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide, which leverages both oxazole and pyrazole building blocks.
Significance in Contemporary Medicinal Chemistry
The structural duality of this compound confers unique pharmacological potential. Oxazole moieties are renowned for their metabolic stability and capacity to engage in hydrogen bonding, while pyrazole rings contribute to π-π stacking interactions and modulation of electron density. This synergy is evident in ACAT (acyl-CoA:cholesterol O-acyltransferase) inhibitors like 2-(3-dodecylisoxazol-5-yl)-2-phenyl-N-(2,4,6-trimethoxyphenyl)acetamide, where heterocyclic amides exhibit nanomolar IC50 values and hypocholesterolemic effects.
Molecular docking studies of analogous pyrazole-oxadiazole hybrids reveal strong binding to acetylcholine receptors, driven by halogen interactions from trifluoromethyl groups. Such findings suggest that the dimethyl substituents on the oxazole and pyrazole rings in this compound may enhance target affinity while improving solubility—a critical factor in blood-brain barrier penetration for potential neuropsychiatric applications. The compound’s acetamide linker further enables conformational flexibility, allowing optimal positioning of heterocyclic pharmacophores within enzyme active sites.
Research Trajectory and Current Scientific Challenges
Despite progress, several challenges persist in optimizing this compound for therapeutic use. Regioselective synthesis remains a hurdle, as competing pathways during cyclocondensation often yield isomeric byproducts. For instance, reactions between acetylenic ketones and hydrazines produce variable ratios of 3- and 5-substituted pyrazoles, necessitating chromatographic separation. Advances in catalytic asymmetric synthesis and flow chemistry may address these issues, but scalability remains unproven.
Another critical challenge lies in elucidating the compound’s mechanism of action. While in silico models predict affinity for neurotransmitter transporters and inflammatory mediators, empirical validation is lacking. Cell-based assays measuring ACAT inhibition or cytokine modulation are needed to confirm target engagement. Additionally, the impact of N-methylation on metabolic stability requires investigation, as hepatic cytochrome P450 enzymes may demethylate the pyrazole ring, altering pharmacokinetics.
Positioning in Contemporary Heterocyclic Chemistry Research
Within the landscape of heterocyclic chemistry, this compound occupies a niche between traditional fused-ring systems and modern hybrid architectures. Its design principles align with trends favoring "molecular hybridization," where combining pharmacophoric elements from distinct heterocycles amplifies bioactivity. For example, replacing the oxadiazole in known ACAT inhibitors with an oxazole-pyrazole system may reduce off-target effects while maintaining potency.
The compound also exemplifies the shift toward fluorinated heterocycles, though its methyl groups offer a compromise between lipophilicity and synthetic accessibility. Comparative studies with trifluoromethyl analogs could reveal whether methyl substituents sufficiently balance target affinity and metabolic stability. As computational tools like machine learning accelerate heterocyclic drug discovery, this molecule serves as a test case for predicting hybrid system behavior—a capability that could revolutionize lead optimization.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-7-12(16-18(9)4)5-6-15-14(19)8-13-10(2)17-20-11(13)3/h7H,5-6,8H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVTVLTAHWKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the pyrazole moiety via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-acetamide
- Structure : This compound (reported in ) contains a pyrazole ring substituted with a phenyl group and an acetamide-linked phenyl moiety.
- Key Features :
- The pyrazole adopts a half-chair or planar conformation depending on molecular packing.
- Hydrogen bonding (N–H···O and C–H···O) stabilizes the crystal lattice, forming R₂²(10) graph-set motifs .
- Biological Activity : Exhibits insecticidal and antifungal properties due to the pyrazole and acetamide pharmacophores .
Dichlorophenyl-Substituted Pyrazole Acetamides
- Examples :
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features: Chlorine substituents enhance lipophilicity and bioactivity. The dihedral angles between aromatic rings (38–87°) influence molecular conformation and intermolecular interactions . Applications: Improved insecticidal efficacy compared to non-halogenated analogs .
Goxalapladib (CAS-412950-27-7)
- Structure : A complex acetamide derivative with a 1,8-naphthyridine core, trifluoromethyl biphenyl, and piperidine-methoxyethyl substituents .
- Key Features :
Structural and Functional Comparison Table
Key Insights from Comparative Analysis
Heterocyclic Influence :
- The target compound’s oxazole ring may confer greater metabolic stability compared to pyrazole-only analogs .
- Pyrazole derivatives with halogen substituents (e.g., Cl, F) show improved bioactivity due to enhanced lipophilicity and target binding .
The absence of strong hydrogen bond donors in Goxalapladib suggests reliance on hydrophobic interactions for target engagement .
Therapeutic Scope :
- Pyrazole-acetamides are predominantly explored for agrochemical uses, while naphthyridine derivatives like Goxalapladib target cardiovascular diseases .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide is an organic molecule that combines oxazole and pyrazole functionalities. This unique structural combination suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 270.32 g/mol. The presence of both oxazole and pyrazole rings in its structure is significant, as these moieties are known for their diverse biological properties.
Biological Activity Overview
Research indicates that compounds with oxazole and pyrazole moieties often exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Potential to inhibit inflammatory markers such as TNF-α and IL-6.
- Anticancer : Activity against different cancer cell lines.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methylthiazol-2-yl)-N-[3-(2-naphthyl)-1H-pyrazol-5-yl]propanamide | Thiazole ring; pyrazole moiety | Anticancer |
| 4-(3-methylisoxazol-5-yl)-N-[4-(phenyl)thiazol-2-yl]propanamide | Isoxazole; thiazole | Antimicrobial |
| N-[3-(methylsulfanylphenyl)-1H-pyrazol-4-yloxy]-propanamide | Pyrazole; ether linkage | Anti-inflammatory |
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives against E. coli and S. aureus. The results indicated that compounds with similar structures to our target compound exhibited significant antibacterial activity, particularly those with aliphatic amide linkages which enhance membrane permeability and bacterial cell disruption .
Study 2: Anti-inflammatory Effects
In another investigation, a series of pyrazole derivatives were screened for their ability to inhibit pro-inflammatory cytokines. Compounds similar to this compound showed promising results, achieving up to 85% inhibition of TNF-α at certain concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
